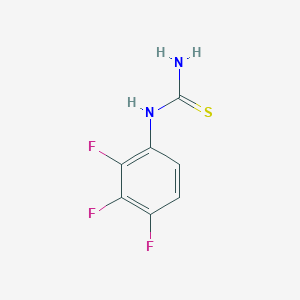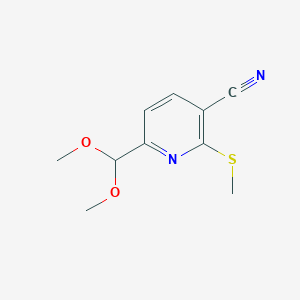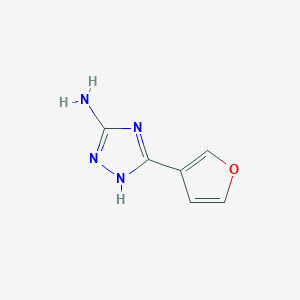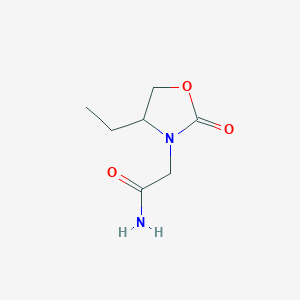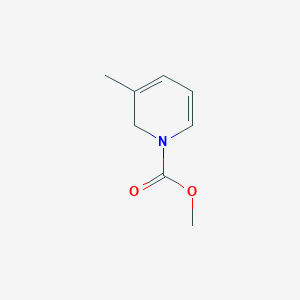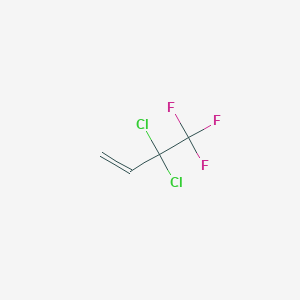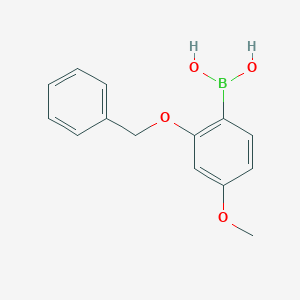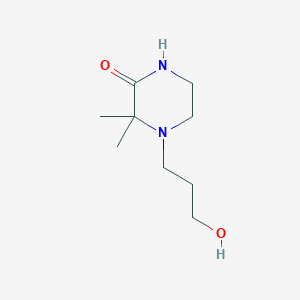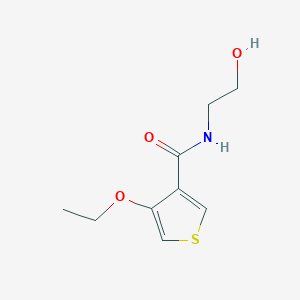
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide, also known as EHT 5372, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiophene derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 is not fully understood, but studies have suggested that it may work by reducing inflammation and oxidative stress in the brain. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on mitochondrial function, which may contribute to its neuroprotective properties.
Biochemical And Physiological Effects
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have various biochemical and physiological effects, including its ability to reduce inflammation, protect neurons from damage caused by oxidative stress, and improve mitochondrial function. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 in lab experiments is its ability to reduce inflammation and protect neurons from damage caused by oxidative stress. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease. However, one limitation of using 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 in lab experiments is the lack of understanding of its mechanism of action, which may make it difficult to interpret the results of experiments.
Future Directions
There are several possible future directions for research on 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372. One possible direction is to investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 and its potential applications in other areas of scientific research. Finally, research is needed to investigate the long-term effects of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 on the brain and other organs in the body.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 involves the reaction of 4-chlorothiophene-3-carboxylic acid with ethoxyacetyl chloride and sodium hydroxide. The resulting product is then reacted with 2-hydroxyethylamine to yield 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372. This synthesis method has been found to be effective in producing high yields of pure 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372.
Scientific Research Applications
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have various scientific research applications, including its potential use as an anti-inflammatory agent, a neuroprotective agent, and a potential treatment for Alzheimer's disease. Studies have shown that 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has the ability to reduce inflammation in the brain and protect neurons from damage caused by oxidative stress. Additionally, 4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide 5372 has been found to have a positive effect on memory and cognitive function, making it a promising candidate for further investigation as a potential treatment for Alzheimer's disease.
properties
CAS RN |
162469-48-9 |
|---|---|
Product Name |
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide |
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4-ethoxy-N-(2-hydroxyethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C9H13NO3S/c1-2-13-8-6-14-5-7(8)9(12)10-3-4-11/h5-6,11H,2-4H2,1H3,(H,10,12) |
InChI Key |
DIBXGSXURWWDFW-UHFFFAOYSA-N |
SMILES |
CCOC1=CSC=C1C(=O)NCCO |
Canonical SMILES |
CCOC1=CSC=C1C(=O)NCCO |
synonyms |
3-Thiophenecarboxamide,4-ethoxy-N-(2-hydroxyethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4'-Bipiperidin]-2-one](/img/structure/B70529.png)
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)
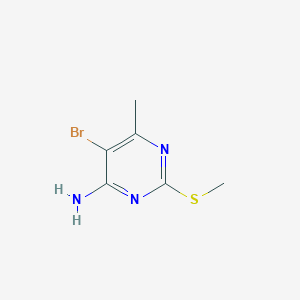
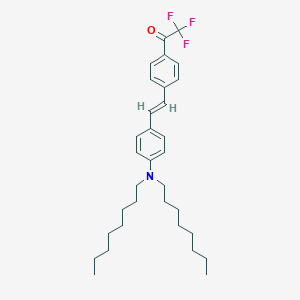
![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
